![molecular formula C8H7BrN2 B1525296 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-58-6](/img/structure/B1525296.png)
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1014613-64-9 . It has a molecular weight of 211.06 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
There are several studies that have reported the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine” is represented by the linear formula: C8H7BrN2 . The InChI Code for this compound is 1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) .
Chemical Reactions Analysis
The compound has been found to exhibit potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 211.06 and is stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Ring Expansion and Heterocyclic Compound Formation
The reaction of methylidyne radicals with pyrrole has been investigated, showing the formation of pyridine through a mechanism that involves CH addition to pyrrole followed by H-elimination. This process demonstrates the utility of radical reactions in the synthesis of heterocyclic compounds, such as pyridine, which can have various scientific applications including in interstellar chemistry, planetary atmospheres, and combustion processes (Soorkia et al., 2010).
Bromination and Electrophilic Substitution
The bromination of pyrrolopyrazine and pyrazolopyridine has been studied, yielding brominated derivatives. This research aligns with the predictions based on frontier-electron density calculations and adds to our understanding of electrophilic substitution reactions in nitrogen-containing heterocycles (Paudler & Dunham, 1965).
Synthesis of Dithiolium Derivatives
Research into the synthesis of novel bromo-substituted dithiolium derivatives from propiophenones has been conducted. This work contributes to the development of new compounds with potential applications in various fields including organic electronics and materials science (Sarbu et al., 2019).
Biological Activity
Studies on the biological activity of pyrrolo[3,4-c]pyridine derivatives have shown a broad spectrum of pharmacological properties, making these compounds of interest in the development of new therapeutic agents for treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Synthesis of Pyridine-Based Ligands
The synthesis of 4-functionalized terdendate pyridine-based ligands for metal ions showcases the relevance of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine in the field of coordination chemistry. These ligands have applications in catalysis, materials science, and the development of new metal-organic frameworks (Vermonden et al., 2003).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVDEPYSRDEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266195 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1190313-58-6 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



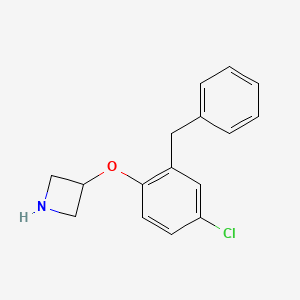
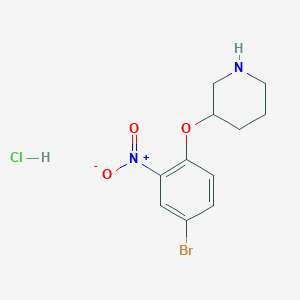
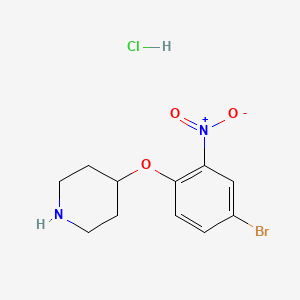
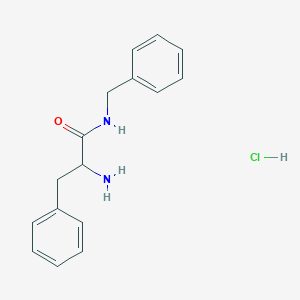
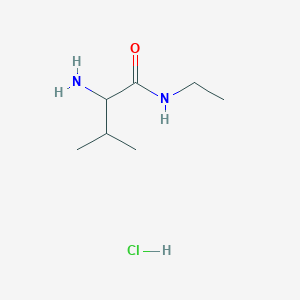
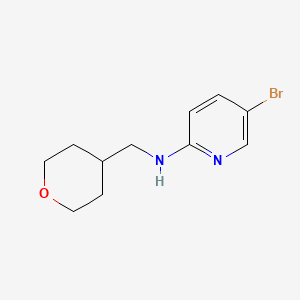


![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)
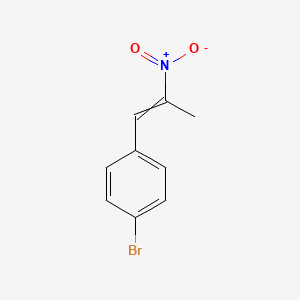
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)

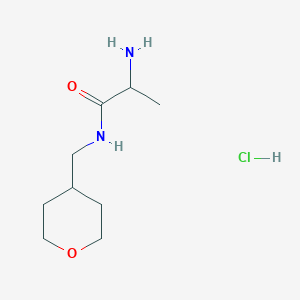
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)